5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-ACetyl-2-(4-isopropyl-3-methylphenoxy) pyridine” is a chemical compound with the molecular formula C17H19NO2. It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
Pyridine, the core structure of “this compound”, is a six-membered aromatic heterocycle. In the bonding picture of pyridine, the five carbons and single nitrogen are all sp2 hybridized. All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron .Scientific Research Applications
Synthesis and Insecticidal Activity
The synthesis of pyridine derivatives has been explored for their potential applications in agriculture, particularly as insecticides. A study by Bakhite et al. (2014) synthesized various pyridine derivatives, including compounds structurally related to 5-acetyl-2-(4-isopropyl-3-methylphenoxy) pyridine, demonstrating significant insecticidal activity against cowpea aphid, Aphis craccivora Koch. This research highlights the role of pyridine derivatives in developing new, more effective insecticides for agricultural use (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial Properties
Further studies have investigated the antimicrobial properties of pyridine derivatives. Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, demonstrating their in vitro antimicrobial activities. These findings suggest that pyridine derivatives, including those similar to this compound, could serve as a basis for developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Pharmaceutical Applications
In the pharmaceutical industry, the structural manipulation of pyridine derivatives is a common strategy for developing new drugs with potential therapeutic applications. For example, compounds structurally related to this compound have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, highlighting the versatility of pyridine derivatives in pharmaceutical research (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Material Science and Catalysis
Pyridine derivatives are also explored for their applications in material science and catalysis. For instance, the cycloauration of substituted 2-phenoxypyridine derivatives has been studied, leading to the synthesis of complexes with potential applications in catalysis and material science. Zhu, Cameron, and Skerlj (2003) demonstrated the direct cycloauration of 2-phenoxypyridines, indicating the potential of pyridine derivatives in the development of new materials and catalysts (Zhu, Cameron, & Skerlj, 2003).
Properties
IUPAC Name |
1-[6-(3-methyl-4-propan-2-ylphenoxy)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11(2)16-7-6-15(9-12(16)3)20-17-8-5-14(10-18-17)13(4)19/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTDIMJFWBHHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.